molecular formula C24H17ClN2O6S B2783253 N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 902521-55-5

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Katalognummer: B2783253
CAS-Nummer: 902521-55-5
Molekulargewicht: 496.92
InChI-Schlüssel: TYUJFFNYBCTAQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a useful research compound. Its molecular formula is C24H17ClN2O6S and its molecular weight is 496.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic efficacy based on recent studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxole moiety and a quinoline derivative. The presence of the sulfonyl group enhances its biological properties.

Property Value
Molecular FormulaC₁₈H₁₈ClN₃O₄S
Molecular Weight397.87 g/mol
CAS NumberNot available

This compound has been shown to exhibit multiple modes of action:

  • Inhibition of Protein Kinases : The compound selectively inhibits Src family kinases (SFKs), which are implicated in cancer progression. This inhibition occurs at low nanomolar concentrations and is associated with significant antitumor effects in vivo .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound have moderate antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : It also demonstrates strong inhibitory effects on acetylcholinesterase and urease, suggesting potential applications in treating diseases like Alzheimer's and certain infections .

Pharmacokinetics

Pharmacokinetic studies reveal that the compound possesses favorable absorption and distribution characteristics. Key findings include:

  • High Bioavailability : Following oral administration, the compound shows excellent bioavailability, with a half-life conducive to once-daily dosing regimens .
  • Metabolism : The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, which may influence its pharmacological efficacy and safety profile.

Case Study 1: Cancer Treatment

In a study involving xenograft models of pancreatic cancer, this compound significantly inhibited tumor growth compared to control groups. The treatment led to increased survival rates in subjects treated with the compound .

Case Study 2: Antimicrobial Efficacy

A series of derivatives were tested for antimicrobial activity against Escherichia coli and Bacillus subtilis. The results indicated that while most derivatives exhibited weak activity, some showed promising results with minimal inhibitory concentrations (MIC) below 100 µg/mL against Bacillus subtilis, highlighting the potential for further development in antimicrobial therapies .

Research Findings

Recent research has focused on optimizing the structure of this compound to enhance its biological activity. Key findings include:

Study Focus Findings
Structural ModificationsCertain modifications increased SFK selectivity
In Vivo EfficacySignificant tumor reduction in animal models
Enzyme InhibitionStrong inhibition observed for urease and acetylcholinesterase

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN2O6S/c25-15-5-8-17(9-6-15)34(30,31)22-12-27(19-4-2-1-3-18(19)24(22)29)13-23(28)26-16-7-10-20-21(11-16)33-14-32-20/h1-12H,13-14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUJFFNYBCTAQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C(=O)C4=CC=CC=C43)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.